Dual ALK2/FGFR Inhibitory Activity: Alk2-IN-5 Offers Distinct Target Combination Not Available in LDN Series
Alk2-IN-5 demonstrates a fundamentally different target inhibition profile compared to the widely used LDN-series ALK2 inhibitors. While LDN-193189 and LDN-212854 are selective for BMP type I receptors (ALK1/2/3/6 family) with negligible FGFR activity, Alk2-IN-5 combines ALK2 inhibition with direct FGFR inhibitory activity . The compound inhibits ALK2 with an IC50 of 15 nM in biochemical assays and additionally suppresses FGFR3 activity with a cellular IC50 of 178 nM in recombinant enzyme systems [1]. This dual-kinase activity profile is unique among commercially available ALK2 tool compounds and cannot be achieved by combining LDN-193189 (which lacks FGFR activity) with an FGFR inhibitor without introducing confounding variables .
| Evidence Dimension | Target Inhibition Profile (Biochemical and Cellular IC50) |
|---|---|
| Target Compound Data | ALK2 IC50: 15 nM; FGFR3 cellular IC50: 178 nM |
| Comparator Or Baseline | LDN-193189: ALK2 IC50: 5 nM, no FGFR activity reported; LDN-212854: ALK2 IC50: 1.3 nM, no FGFR activity reported |
| Quantified Difference | Alk2-IN-5 uniquely adds FGFR inhibitory activity (178 nM) not present in LDN-series comparators |
| Conditions | ALK2: biochemical kinase assay; FGFR3: Sf9 insect cell recombinant enzyme assay |
Why This Matters
This dual-kinase profile makes Alk2-IN-5 the appropriate selection for studies investigating BMP-FGF signaling crosstalk or disease models where combined ALK2 and FGFR inhibition is mechanistically relevant, whereas LDN-series compounds would not provide FGFR modulation.
- [1] MedChemExpress (MCE). ALK2-IN-5 Product Page. ALK2 IC50: 15 nM; FGFR3 cellular IC50: 178 nM. View Source
